1-Cyclopropyl-2-(4-methylpiperidin-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-2-(4-methylpiperidin-2-yl)propan-1-one involves several steps. One common method includes the reaction of cyclopropyl ketone with 4-methylpiperidine under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-Cyclopropyl-2-(4-methylpiperidin-2-yl)propan-1-one undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2-(4-methylpiperidin-2-yl)propan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-2-(4-methylpiperidin-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, and further research is needed to fully understand its mechanism .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-2-(4-methylpiperidin-2-yl)propan-1-one can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-cyclopropyl-propan-1-one: This compound has a similar cyclopropyl group but differs in its aromatic substitution.
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine: This compound shares the piperidine ring but has different substituents and functional groups.
2-Methyl-1-piperidin-4-yl-propan-1-ol: This compound has a similar piperidine structure but differs in its alcohol functional group.
Eigenschaften
Molekularformel |
C12H21NO |
---|---|
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
1-cyclopropyl-2-(4-methylpiperidin-2-yl)propan-1-one |
InChI |
InChI=1S/C12H21NO/c1-8-5-6-13-11(7-8)9(2)12(14)10-3-4-10/h8-11,13H,3-7H2,1-2H3 |
InChI-Schlüssel |
APYRBTIFLDZCAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCNC(C1)C(C)C(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.